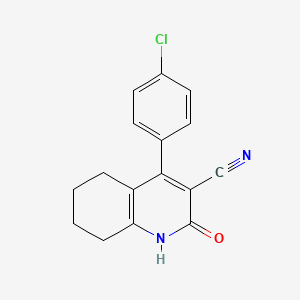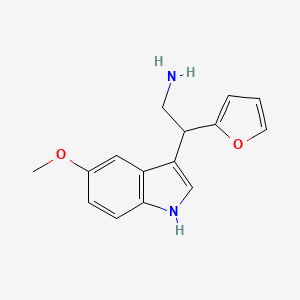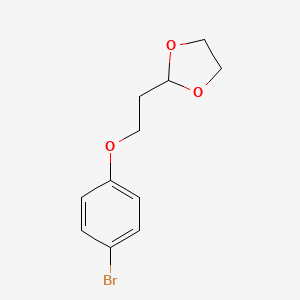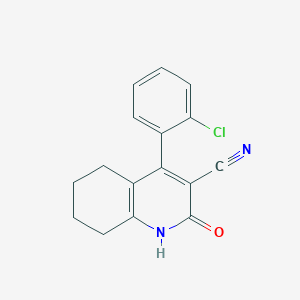
4-(4-Chlorophenyl)-2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Vue d'ensemble
Description
4-(4-Chlorophenyl)-2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C16H13ClN2O and its molecular weight is 284.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Chlorophenyl)-2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenyl)-2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
X-ray Mapping in Heterocyclic Design
The compound 4-(4-Chlorophenyl)-2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives have been a subject of interest in heterocyclic design. Research demonstrates the use of X-ray diffraction in understanding the structure of these compounds. Specifically, studies on tricyclic heterocycles based on 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, a closely related compound, have provided insights into their crystal structures and potential applications in material science and pharmaceuticals (Mazina et al., 2004).
Optoelectronic and Nonlinear Properties
Optoelectronic and Charge Transport Properties
The optoelectronic and charge transport properties of hydroquinoline derivatives, including structures similar to 4-(4-Chlorophenyl)-2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile, have been explored through density functional theory (DFT). These studies indicate the potential of these compounds in multifunctional material applications, showcasing their electronic, optical, and charge transport characteristics (Irfan et al., 2020).
Quantum Chemical and Spectroscopic Analysis
Spectroscopic Characterization and Quantum Chemical Studies
DFT and Time-Dependent DFT methods have been employed to study the molecular structure, spectroscopic characteristics, and nonlinear optical properties of hydroquinoline derivatives. These comprehensive analyses provide a deep understanding of the molecular behavior, electronic transitions, and potential applications in various fields, including biology and materials science (Wazzan et al., 2016).
Antifungal Properties and Synthesis Techniques
Synthesis and Antifungal Properties
The synthesis and evaluation of antifungal properties of novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives demonstrate the potential biomedical applications of these compounds. The structure-activity relationship discussed in these studies provides insights into the design of effective antifungal agents (Gholap et al., 2007).
Crystal Structure and Surface Analysis
Crystal Structure and Hirshfeld Surface Analysis
Studies on the crystal structure and Hirshfeld surface analysis of related hydroquinoline derivatives enhance the understanding of molecular interactions and crystal packing, which are crucial for material design and pharmaceutical applications (Akkurt et al., 2021).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-11-7-5-10(6-8-11)15-12-3-1-2-4-14(12)19-16(20)13(15)9-18/h5-8H,1-4H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIBBJIYIGLMKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(2,6-Dichloro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7847645.png)


![1-[2-(4-Bromophenyl)ethyl]piperidin-4-one](/img/structure/B7847661.png)





![3-{[(2-Methoxyphenyl)amino]methyl}benzoic acid](/img/structure/B7847702.png)
![4-[2-(Dimethylamino)-1-hydroxyethyl]phenol](/img/structure/B7847711.png)